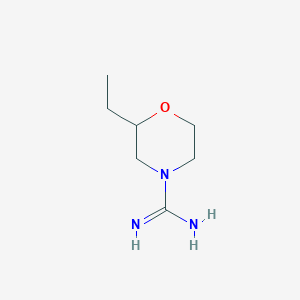
4-Morpholinecarboximidamide, 2-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholinecarboximidamide, 2-ethyl- is a chemical compound with the molecular formula C7H15N3O It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of an ethyl group attached to the nitrogen atom of the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholinecarboximidamide, 2-ethyl- typically involves the reaction of morpholine with ethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Morpholine} + \text{Ethyl Isocyanate} \rightarrow \text{4-Morpholinecarboximidamide, 2-ethyl-} ]
Industrial Production Methods
In an industrial setting, the production of 4-Morpholinecarboximidamide, 2-ethyl- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of high-pressure reactors and advanced purification techniques to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
4-Morpholinecarboximidamide, 2-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Morpholinecarboximidamide, 2-ethyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholinecarboximidamide, 2-ethyl- involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but it is believed to influence various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
4-Morpholinecarboximidamide: Lacks the ethyl group, making it less hydrophobic.
N’-Ethyl-N-[2-(1-ethyl-4-piperidinyl)ethyl]-2-(2-methylphenyl)-4-morpholinecarboximidamide: A more complex derivative with additional functional groups.
Uniqueness
4-Morpholinecarboximidamide, 2-ethyl- is unique due to the presence of the ethyl group, which enhances its hydrophobicity and potentially its biological activity. This structural feature distinguishes it from other morpholine derivatives and may contribute to its specific applications and properties.
Properties
CAS No. |
1156831-48-9 |
|---|---|
Molecular Formula |
C7H15N3O |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-ethylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C7H15N3O/c1-2-6-5-10(7(8)9)3-4-11-6/h6H,2-5H2,1H3,(H3,8,9) |
InChI Key |
MYLRZCPVJZUNMC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CN(CCO1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


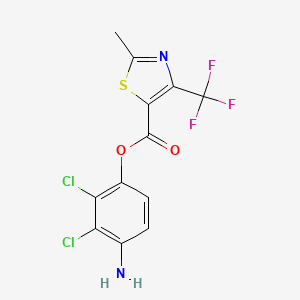
![8-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B12341133.png)
![Pyrrolidine, 2-[bis(3,5-dimethylphenyl)[(triethylsilyl)oxy]methyl]-, (2S)-](/img/structure/B12341142.png)
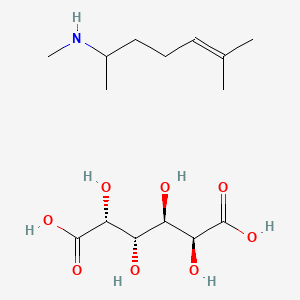
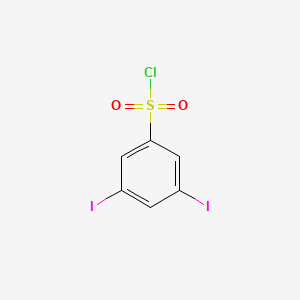
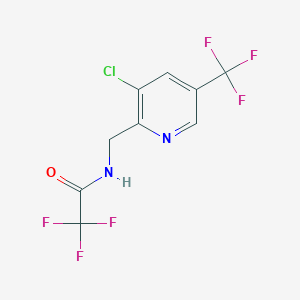
![2-Chloro-8-(trifluoromethyl)-2,3,6,7,8,9-hexahydropyrimido[1,2-a]pyrimidin-4-one](/img/structure/B12341176.png)


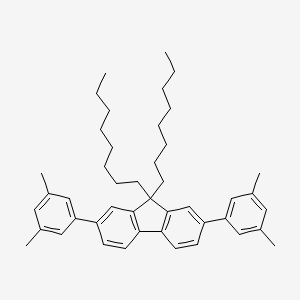
![(2E)-N-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B12341184.png)
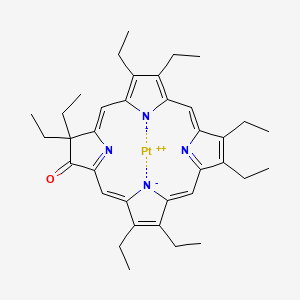
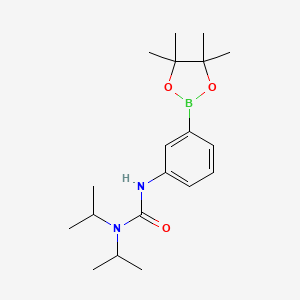
![4-bromo-3-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B12341209.png)
